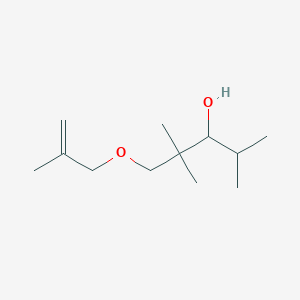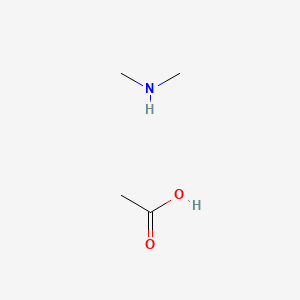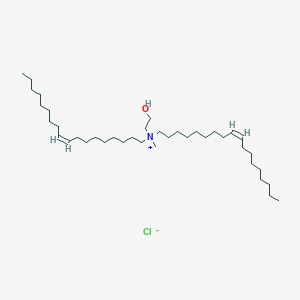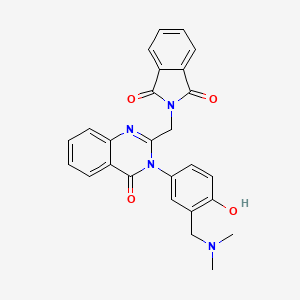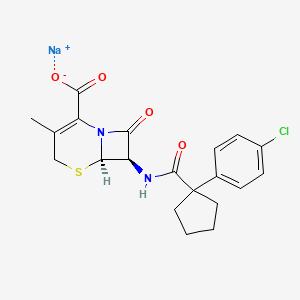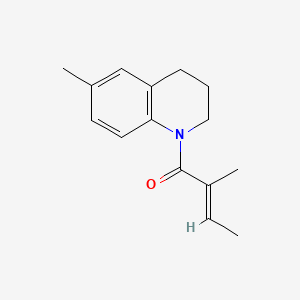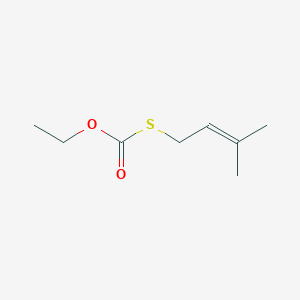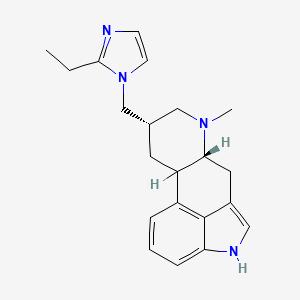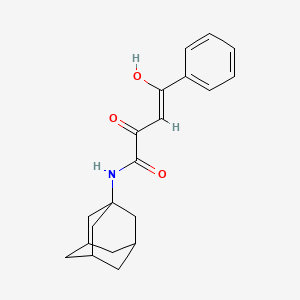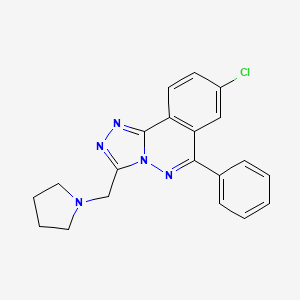
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolophthalazine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and pyrrolidinylmethyl positions.
Common reagents and conditions used in these reactions include dry DMF, potassium carbonate, and p-TsOH. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism of action can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other triazolophthalazine derivatives, such as:
- 1,2,4-Triazolo(3,4-b)phthalazine
- 1,2,4-Triazolo(4,3-a)pyrazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
Propiedades
Número CAS |
120116-62-3 |
|---|---|
Fórmula molecular |
C20H18ClN5 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
8-chloro-6-phenyl-3-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H18ClN5/c21-15-8-9-16-17(12-15)19(14-6-2-1-3-7-14)24-26-18(22-23-20(16)26)13-25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13H2 |
Clave InChI |
UYQJIZBJWCTJPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=NN=C3N2N=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


